molecular formula C19H15FN2O2S B2907224 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931689-14-4

9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2907224
CAS RN: 931689-14-4
M. Wt: 354.4
InChI Key: HSIRCUKGSVBIRG-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine core, with various functional groups attached at different positions. These could include an ethoxy group, a fluorophenyl group, and a thione group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, thiones can be formed via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include properties such as melting point, boiling point, density, and solubility .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester. This intermediate is then reacted with 2-amino-4H-chromene-3-carbonitrile to form the desired product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4H-chromene-3-carbonitrile" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester.", "Step 2: Reaction of 2-ethoxy-3-(2-fluorophenyl)but-2-enoic acid ethyl ester with 2-amino-4H-chromene-3-carbonitrile in the presence of a catalyst such as piperidine or triethylamine to form 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione." ] }

CAS RN

931689-14-4

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4

IUPAC Name

9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25)

InChI Key

HSIRCUKGSVBIRG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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